molecular formula C47H76O18 B1667703 bacopaside II CAS No. 382146-66-9

bacopaside II

Cat. No.: B1667703
CAS No.: 382146-66-9
M. Wt: 929.1 g/mol
InChI Key: WZWPYJOPCULCLQ-UOXCDNDQSA-N
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Mechanism of Action

Target of Action

Bacopaside II, an extract from the medicinal herb Bacopa monnieri, primarily targets the Aquaporin-1 (AQP1) water channel . AQP1 is a protein that facilitates the transport of water across cell membranes . It is expressed in various cell types and plays a crucial role in cellular processes such as migration .

Mode of Action

This compound interacts with its target by blocking the AQP1 water channel . This blockage impairs the migration of cells that express AQP1 . Furthermore, this compound induces cell cycle arrest and apoptosis , which are processes that halt cell division and lead to programmed cell death, respectively .

Biochemical Pathways

It is known that this compound can inhibit the enzymemonoamine oxidase B , thus preventing the breakdown of certain neurotransmitters . This action could potentially influence various biochemical pathways related to neurotransmission and neuronal health .

Pharmacokinetics

It is known that triterpenoid saponins like this compound can be transformed in vivo to metabolites that exhibit better biological activity and pharmacokinetic characteristics .

Result of Action

The molecular and cellular effects of this compound’s action include a significant reduction in cell viability and proliferation . It causes cell loss at high dose combinations, associated with G2/M arrest and apoptosis . It also significantly reduces cell migration and invasiveness .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of this compound in Bacopa monnieri is low due to various environmental factors and species variations . Biotechnological approaches such as cell suspension culture, shoot culture, root culture, and hairy root culture can enhance the production of this compound by providing essential media, nutrients, and optimum growth conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bacopaside II is typically isolated from Bacopa monnieri through a series of extraction and purification processes. The plant material is first dried and powdered, followed by extraction using solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques to isolate this compound .

Industrial Production Methods: Biotechnological approaches, such as cell and organ cultures, have been explored for the production of bacosides, including this compound. These methods involve the use of cell suspension cultures, shoot cultures, and root cultures to enhance the yield of bacosides. Optimization of culture media, growth regulators, and nutrient elements are crucial for maximizing production .

Chemical Reactions Analysis

Types of Reactions: Bacopaside II undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various glycosides and aglycones, which can have different biological activities and properties .

Scientific Research Applications

Comparison with Similar Compounds

Bacopaside II is part of a group of triterpene saponins known as bacosides, which are found in Bacopa monnieri. Similar compounds include:

This compound stands out due to its specific inhibition of Aquaporin-1 and its potent anticancer and neuroprotective effects, making it a unique and valuable compound for scientific research and therapeutic applications.

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-2-(hydroxymethyl)-6-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H76O18/c1-21(2)14-22-18-58-47-19-46(20-59-47)23(38(47)45(22,7)57)8-9-28-43(5)12-11-29(42(3,4)27(43)10-13-44(28,46)6)63-41-37(65-39-34(55)31(52)25(16-49)61-39)36(32(53)26(17-50)62-41)64-40-35(56)33(54)30(51)24(15-48)60-40/h14,22-41,48-57H,8-13,15-20H2,1-7H3/t22-,23-,24-,25+,26-,27+,28-,29+,30-,31+,32-,33+,34-,35-,36+,37-,38+,39+,40+,41+,43+,44-,45+,46+,47-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWPYJOPCULCLQ-UOXCDNDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1COC23CC4(CO2)C(C3C1(C)O)CCC5C4(CCC6C5(CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(O9)CO)O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C[C@@H]1CO[C@]23C[C@]4(CO2)[C@@H]([C@H]3[C@@]1(C)O)CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H76O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347350
Record name Bacopaside II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

929.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

382146-66-9
Record name Bacopaside II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0382146669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bacopaside II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BACOPASIDE II
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZO6L404Y9T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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